Eprozinol

Histamine H1 receptor Bronchoconstriction Smooth muscle pharmacology

Eprozinol is a piperazine-derived dualist antihistamine uniquely optimized for airway pharmacology research. Unlike generic H1 antagonists, it demonstrates a 21-fold potency gain in tracheal versus ileal tissue and multi-target antagonism against histamine, serotonin, bradykinin, and acetylcholine—providing comprehensive spasmolytic coverage in complex inflammatory mediator models. Its cAMP/cGMP-independent mechanism enables orthogonal pathway analysis with β-agonists without receptor cross-talk. Ideal for isolated tracheal ring studies, combination therapy screening, and cough/mucolytic dual-endpoint protocols. Not approved for clinical use—for R&D only.

Molecular Formula C22H30N2O2
Molecular Weight 354.5 g/mol
CAS No. 32665-36-4
Cat. No. B1196935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprozinol
CAS32665-36-4
SynonymsBrovel
eprozinol
eprozinol dihydrochloride
Molecular FormulaC22H30N2O2
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCOC(CN1CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3
InChIInChI=1S/C22H30N2O2/c1-26-22(20-10-6-3-7-11-20)18-24-16-14-23(15-17-24)13-12-21(25)19-8-4-2-5-9-19/h2-11,21-22,25H,12-18H2,1H3
InChIKeyQSRHLIUOSXVKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eprozinol (CAS 32665-36-4) Procurement Guide: Bronchodilator and Antitussive Compound for Obstructive Airway Disease Research


Eprozinol (CAS 32665-36-4), chemically (RS)-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol, is a piperazine-derived dualist antihistamine and bronchodilator classified under ATC code R03DX02 for systemic obstructive airway disease drugs [1]. The compound exhibits antagonism at histamine H1 receptors and is characterized by a unique tissue-specific pharmacological profile distinct from classical antihistamines. Its molecular formula is C22H30N2O2 with a molecular weight of 354.49 g/mol; the dihydrochloride salt (CAS 27588-43-8, MW 427.41 g/mol) is commonly employed in research applications for enhanced aqueous solubility [2]. Eprozinol is not currently approved for clinical use in major regulatory jurisdictions and is intended for research purposes only [3].

Why Eprozinol Cannot Be Substituted with Standard H1 Antihistamines in Obstructive Airway Disease Models


Substituting eprozinol with conventional H1 antihistamines such as mepyramine or diphenhydramine is pharmacologically unsound due to marked divergence in receptor interaction kinetics, tissue-specific efficacy, and accessory bronchodilator mechanisms. Comparative in vitro studies demonstrate that eprozinol exhibits a genuine dualist interaction with H1 receptors characterized by both competitive antagonism and a non-specific relaxant component, the latter being uniquely effective on tracheal smooth muscle [1]. The equi-active dose ratio between these agents shifts dramatically depending on the target tissue, rendering potency extrapolations across organ systems invalid [1]. Furthermore, eprozinol demonstrates multi-target antagonism against serotonin, bradykinin, and acetylcholine, which is not a shared characteristic of first-generation antihistamines [2].

Quantitative Evidence Guide: Differentiated Pharmacological Profile of Eprozinol Against Comparator Compounds


Tissue-Specific H1 Antagonism: Tracheal versus Ileal Potency Differentiation

Eprozinol exhibits a tissue-dependent potency shift that distinguishes it from both mepyramine and diphenhydramine. In comparative in vitro studies using guinea pig isolated smooth muscle preparations, the equi-active dose ratio for mepyramine:diphenhydramine:eprozinol shifted from 1:16:2300 in ileal tissue to 1:12:110 in tracheal tissue [1]. This represents an approximate 21-fold relative potency gain for eprozinol when moving from ileal to tracheal smooth muscle, whereas mepyramine showed a less pronounced 8-fold shift and diphenhydramine demonstrated a 15-fold shift. The competitive antagonism component, quantified as pA2 values, was 5.64 (eprozinol) versus 9.01 (mepyramine) and 7.80 (diphenhydramine) in ileum, and 6.02 (eprozinol) versus 8.06 (mepyramine) and 7.00 (diphenhydramine) in trachea [1].

Histamine H1 receptor Bronchoconstriction Smooth muscle pharmacology

Genuine Dualist Mechanism: Non-Specific Relaxant Component Unique to Tracheal Smooth Muscle

Among the three H1 antagonists tested, only diphenhydramine and eprozinol demonstrated a true dualist interaction mechanism, whereas mepyramine exhibited only a pseudo-dualist profile [1]. The non-specific (non-competitive) component of activity was characterized by pD'2 values, which represent the negative logarithm of the concentration producing 50% depression of the maximal histamine response. For eprozinol, pD'2 values were 3.82-3.55 across ileal and tracheal muscle respectively, compared to 5.54-5.66 for mepyramine and 4.65-4.38 for diphenhydramine [1]. Critically, the non-specific mechanism of eprozinol was identified as being specifically effective on tracheal muscle, a property not shared by diphenhydramine or mepyramine [1].

Receptor pharmacology Non-competitive antagonism Airway smooth muscle relaxation

Multi-Target Non-Competitive Antagonism: Serotonin, Bradykinin, and Acetylcholine

Eprozinol demonstrates non-competitive antagonism against multiple bronchoconstrictor mediators beyond histamine, a profile not documented for classical H1 antagonists. The compound antagonizes serotonin (5-HT) with a pD'2 value of 4.21 ± 0.09, bradykinin with a pD'2 value of 3.81 ± 0.07, and acetylcholine with a pD'2 value of 4.17 ± 0.07 [1]. This multi-mediator antagonism occurs through a non-competitive mechanism, distinguishing eprozinol's pharmacological fingerprint from selective single-receptor antagonists. No comparable multi-target pD'2 dataset exists for mepyramine or diphenhydramine under identical conditions [1].

Multi-target pharmacology Bronchospasm mediators Non-competitive antagonism

cAMP/cGMP-Independent Bronchorelaxation: Distinction from β-Adrenergic Agonists

Eprozinol's bronchodilator mechanism is independent of cyclic nucleotide modulation, establishing a clear differentiation from β-adrenergic agonists such as isoprenaline (isoproterenol). In guinea pig tracheal preparations, no significant changes in cAMP or cGMP levels were observed following eprozinol administration at doses capable of inducing smooth muscle relaxation [1]. By contrast, β-adrenergic agonists produce bronchodilation through cAMP elevation. Furthermore, propranolol, a β-adrenergic antagonist, had no effect on the in vivo anti-bronchoconstrictor activity of eprozinol on tracheal musculature [1], confirming complete independence from the adrenergic system. Additionally, the anti-bronchoconstrictor activities of eprozinol and isoprenaline with regard to histamine are directly additive and show no interference [1].

Signal transduction Bronchodilation mechanism Second messenger

Antitussive Potency: Efficacy Comparable to Codeine Without Opioid Side Effects

Eprozinol exhibits antitussive activity through selective inhibition of the medullary cough center, with potency ranging from one-third equivalent to fully equivalent compared to codeine [1]. Unlike codeine, eprozinol does not suppress intestinal peristalsis, avoiding the constipation side effect associated with opioid antitussives [1]. The compound also demonstrates mucolytic activity through cleavage of mucopolysaccharide fibers in sputum, reducing sputum viscosity [1]. This dual antitussive-expectorant profile distinguishes eprozinol from both pure antitussives (codeine, dextromethorphan) and pure expectorants.

Cough suppression Antitussive Non-opioid

Weak Phosphodiesterase Inhibition: Defined Concentration Threshold

Eprozinol has been characterized as a weak phosphodiesterase (PDE) inhibitor, with inhibitory activity manifesting only at high concentrations [1]. At therapeutic or standard experimental concentrations, PDE inhibition does not contribute meaningfully to the compound's pharmacological effects, and the primary mechanism remains H1 receptor antagonism coupled with non-specific smooth muscle relaxation. This is in contrast to dedicated PDE inhibitors such as theophylline or roflumilast, which produce bronchodilation primarily through PDE-mediated cAMP elevation. The defined concentration threshold for PDE inhibition provides researchers with a clear operational window for distinguishing H1-mediated versus PDE-mediated effects in mechanistic studies.

PDE inhibition Mechanism of action Concentration-response

Optimal Research and Industrial Application Scenarios for Eprozinol Based on Evidence-Differentiated Pharmacology


Ex Vivo Tracheal Smooth Muscle Pharmacology Studies Requiring Tissue-Specific H1 Antagonism

Researchers employing isolated guinea pig tracheal ring or strip preparations to study histamine-induced bronchoconstriction should consider eprozinol over mepyramine or diphenhydramine. The compound's 21-fold relative potency gain in tracheal versus ileal tissue, combined with its trachea-specific non-competitive relaxant mechanism, provides a tissue-optimized pharmacological tool that general-purpose H1 antagonists cannot replicate [1]. This is particularly valuable for studies investigating airway-specific receptor pharmacology or structure-activity relationships where tissue selectivity is a critical experimental variable.

Combination Bronchodilator Studies with β-Adrenergic Agonists

For research protocols investigating additive or synergistic bronchodilator effects, eprozinol represents an ideal partner compound for β-agonists such as isoprenaline or salbutamol. The demonstrated cAMP/cGMP-independent mechanism and directly additive interaction with isoprenaline (without interference) enable orthogonal pathway analysis without the confounding factor of receptor cross-talk or signal transduction overlap [2]. This scenario is relevant for preclinical screening of combination therapies for severe asthma or COPD models where β-receptor desensitization limits monotherapy efficacy.

Multi-Mediator Bronchospasm Models

In experimental models where bronchoconstriction is triggered by complex inflammatory mediator cocktails (e.g., antigen challenge releasing histamine, serotonin, bradykinin, and acetylcholine simultaneously), eprozinol's multi-target non-competitive antagonism profile may provide more comprehensive spasmolytic coverage than selective single-receptor antagonists [3]. While direct comparative data are limited, the documented pD'2 values across four distinct bronchoconstrictor mediators (histamine pA2 6.02, serotonin pD'2 4.21, bradykinin pD'2 3.81, acetylcholine pD'2 4.17) establish a broader pharmacological footprint than typical H1-selective tools [1][3].

Non-Opioid Antitussive Research with Mucolytic Endpoint Requirements

For cough suppression studies where opioid receptor engagement is a confounding variable or where combined antitussive and mucolytic endpoints are required, eprozinol offers a distinct alternative to codeine-based positive controls. The compound provides antitussive efficacy ranging from one-third to full equivalence with codeine while avoiding opioid-associated gastrointestinal motility suppression and exhibiting mucolytic activity through mucopolysaccharide cleavage [4]. This dual-action profile supports research protocols investigating cough and sputum clearance in chronic bronchitis, asthma, or post-infectious cough models where both cough suppression and mucus clearance are clinically relevant outcomes.

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